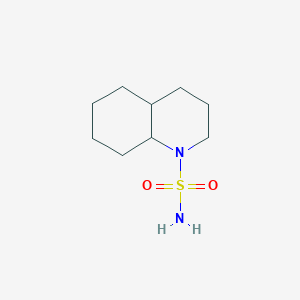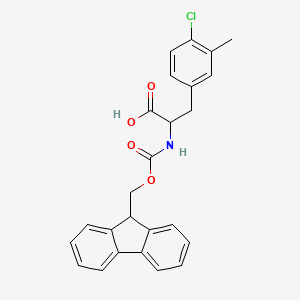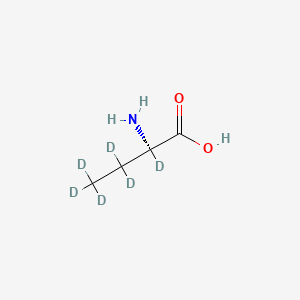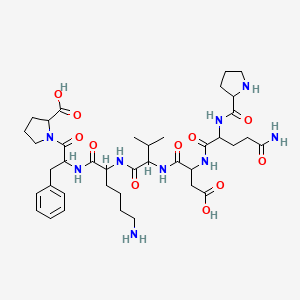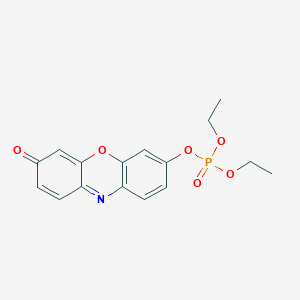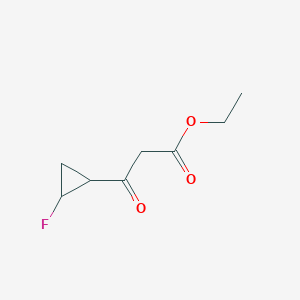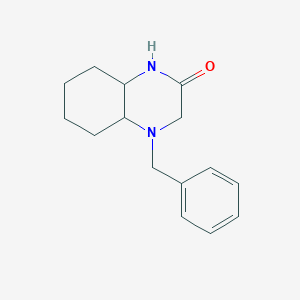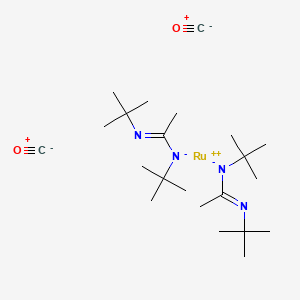
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with carbon monoxide and a tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) typically involves the reaction of a ruthenium precursor with tert-butyl isocyanide and carbon monoxide. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(3+) complex, while substitution reactions can produce a variety of new complexes with different ligands.
科学研究应用
Chemistry
In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions that are challenging with other catalysts .
Biology and Medicine
While specific applications in biology and medicine are less documented, organometallic compounds like this one are often explored for their potential in drug development and as imaging agents due to their unique properties .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or catalytic activity .
作用机制
The mechanism by which tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
Similar compounds include other ruthenium complexes with different ligands, such as:
- Ruthenium(2+) complexes with phosphine ligands
- Ruthenium(2+) complexes with nitrogen-based ligands
Uniqueness
What sets tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) apart is its unique ligand structure, which provides distinct reactivity and selectivity in catalytic applications. This makes it a valuable compound for specific chemical transformations that are challenging with other catalysts .
属性
分子式 |
C22H42N4O2Ru |
|---|---|
分子量 |
495.7 g/mol |
IUPAC 名称 |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 |
InChI 键 |
QOTPFYAVSNZFFL-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


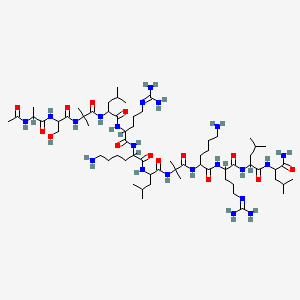
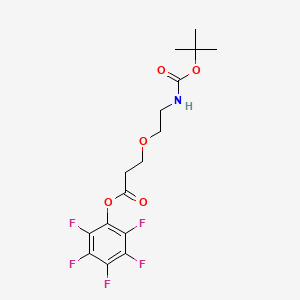
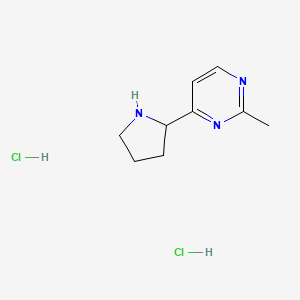
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)

